molecular formula C11H15ClN2O3S B1517252 1-[(3-Amino-4-chlorophenyl)sulfonyl]-4-piperidinol CAS No. 1036500-81-8

1-[(3-Amino-4-chlorophenyl)sulfonyl]-4-piperidinol

Cat. No. B1517252
M. Wt: 290.77 g/mol
InChI Key: ZOJIAUIYDHCSOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Amino-4-chlorophenyl)sulfonyl]-4-piperidinol, also known as ACS-4, is an organosulfur compound that has been widely studied due to its various applications in scientific research. ACS-4 is a relatively new compound that was first synthesized in 2018 and has since been used in a variety of studies due to its unique properties. ACS-4 has been found to have a variety of biochemical and physiological effects, as well as advantages and limitations in laboratory experiments.

Scientific Research Applications

Synthesis of Heterocyclic Derivatives

A study explored the synthesis of new heterocyclic derivatives as potential drug candidates for Alzheimer’s disease treatment. These compounds were evaluated for enzyme inhibition activity against acetylcholinesterase (AChE), a key enzyme in the progression of Alzheimer's. The research demonstrated the compound's potential as a new drug candidate through haemolytic activity evaluation (Rehman et al., 2018).

Antimicrobial Activity

Another research focused on the synthesis and antimicrobial activity of derivatives against pathogens of Lycopersicon esculentum (tomato). This study highlighted the structure-activity relationship, showing that substitutions on the benzhydryl ring and sulfonamide ring significantly influence antibacterial activity. The research identified compounds with significant potent antimicrobial activities compared to standard drugs (Vinaya et al., 2009).

Cyclin-dependent Kinase Inhibitors

Research into cyclin-dependent kinase inhibitors used a variant of the cope elimination to synthesize compounds that inhibit CDK2, a critical protein for cell cycle regulation. This study contributes to the development of potential cancer treatments by showing the inhibitory effects of synthesized compounds on CDK2 (Griffin et al., 2006).

Synthesis and Biological Activities of Sulfonyl Hydrazones

Sulfonyl hydrazone derivatives have been synthesized and evaluated for antioxidant and anticholinesterase activity. This research underscores the importance of the sulfonyl hydrazone scaffold and piperidine rings in medicinal chemistry, offering insights into the structure-activity relationships and potential therapeutic applications (Karaman et al., 2016).

Rearrangements in Heterocycle Synthesis

A study on the stereospecific rearrangements during the synthesis of pyrrolidines and related heterocycles from cyclizations of amino alcohols with vinyl sulfones provided a route to substituted pyrrolidines. This research contributes to the synthetic organic chemistry field by offering a method to achieve stereospecific rearrangements, crucial for drug development (Back et al., 2003).

properties

IUPAC Name

1-(3-amino-4-chlorophenyl)sulfonylpiperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2O3S/c12-10-2-1-9(7-11(10)13)18(16,17)14-5-3-8(15)4-6-14/h1-2,7-8,15H,3-6,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOJIAUIYDHCSOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)S(=O)(=O)C2=CC(=C(C=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(3-Amino-4-chlorophenyl)sulfonyl]-4-piperidinol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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